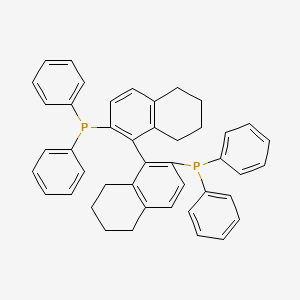

(S)-H8-BINAP

描述

Significance of Chiral Ligands in Enantioselective Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, is a critical area of chemistry focused on producing a specific enantiomer of a chiral compound. wikipedia.orgnumberanalytics.comnumberanalytics.com Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. numberanalytics.com While they share identical physical and chemical properties in an achiral environment, they often exhibit profoundly different biological activities. numberanalytics.comicjs.us This distinction is paramount in fields like pharmaceuticals, where one enantiomer of a drug can provide a therapeutic effect while the other may be inactive or even harmful, as exemplified by the historic case of thalidomide. numberanalytics.com

The construction of single-enantiomer compounds is achieved through asymmetric catalysis, which relies heavily on the use of chiral catalysts. acs.orgnih.gov These catalysts are typically metal complexes featuring chiral organic ligands. pnas.orgpnas.org The chiral ligand coordinates to a metal center, creating a defined, three-dimensional chiral environment. pnas.orgcatalysis.blog This chiral space influences the pathway of a chemical reaction, favoring the formation of one enantiomer over the other by lowering the activation energy for its corresponding reaction pathway. icjs.us The development of novel and effective chiral ligands is therefore a cornerstone of modern chemical synthesis, enabling the production of enantiomerically pure compounds for pharmaceuticals, agrochemicals, and advanced materials. acs.orgthieme-connect.com

Evolution of BINAP-Type Ligands

Among the vast library of chiral ligands developed, 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) stands out as a "privileged ligand". pnas.orgwikipedia.orgsigmaaldrich.com First reported in 1986, BINAP's C₂-symmetric, axially chiral framework has proven to be exceptionally versatile and effective in a wide array of transition metal-catalyzed asymmetric reactions, including hydrogenations, isomerizations, and carbon-carbon bond-forming reactions. thieme-connect.comsigmaaldrich.comacs.org The success of BINAP spurred extensive research into developing derivatives to fine-tune its steric and electronic properties for specific applications or to overcome its limitations. catalysis.blogthieme-connect.com

Modifications to the original BINAP structure have included altering the phosphine (B1218219) substituents or making changes to the binaphthyl backbone. catalysis.blogliv.ac.uk The development of (S)-H8-BINAP represents a significant evolution, where the four non-phosphino-substituted rings of the binaphthyl core are hydrogenated. researchgate.netacs.org This partial hydrogenation results in a ligand, (S)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl-2,2′-diylbis(diphenylphosphine), that retains the fundamental atropisomeric chirality of BINAP but possesses distinct structural characteristics. researchgate.netscispace.com The creation of H8-BINAP and other analogues like SEGPHOS was driven by the need for ligands that could provide even higher enantioselectivity and catalytic activity in challenging reactions where the parent BINAP ligand was less effective. wikipedia.orgsigmaaldrich.com

Unique Characteristics and Advantages of this compound in Catalysis

The hydrogenation of the binaphthyl core in this compound imparts several unique characteristics that translate into tangible advantages in catalysis compared to its parent compound, (S)-BINAP.

Structural and Electronic Effects: The H8-BINAP ligand is considered to have greater steric hindrance than BINAP. cmu.edu The octahydro-binaphthyl backbone also possesses a larger and more flexible dihedral angle between the naphthyl groups, which can lead to better stereochemical discrimination in the transition state of a catalytic cycle. scispace.com These structural modifications can influence the geometry and stability of the resulting metal complexes. scispace.comacs.org

Enhanced Catalytic Performance: A key advantage of this compound is its ability to deliver superior performance in certain asymmetric hydrogenations. Research has shown that ruthenium complexes of H8-BINAP can catalyze the hydrogenation of various unsaturated carboxylic acids with significantly higher enantiomeric excesses (ee) and at faster reaction rates than the corresponding BINAP-Ru(II) catalysts. researchgate.netacs.org For instance, in the asymmetric hydrogenation of 2-methylcinnamic acid, the H8-BINAP-Ru(II) complex yielded the product with 89% ee, a substantial improvement over the 30% ee obtained with the BINAP-Ru(II) complex. researchgate.netacs.org This enhanced efficiency has established a promising route for the synthesis of the anti-inflammatory drug (S)-ibuprofen, achieving up to 97% ee. researchgate.netacs.org

Broadened Substrate Scope and Reactivity: Beyond hydrogenations, rhodium complexes incorporating the this compound ligand have demonstrated remarkable catalytic activity and selectivity in other transformations. They are highly effective in [2+2+2] cycloaddition reactions, enabling the synthesis of complex chiral molecules such as axially chiral biaryls and fluoranthenes at room temperature. acs.orgtcichemicals.comuwindsor.ca DFT calculations have suggested that the H8-BINAP ligand stabilizes reaction intermediates, thereby allowing these sterically demanding reactions to proceed under milder conditions. acs.org

The table below summarizes a comparative study on the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids using Ru(II) complexes of both this compound and (R)-BINAP, highlighting the superior enantioselectivity of the H8-BINAP-based catalyst.

| Substrate (Unsaturated Carboxylic Acid) | Catalyst Ligand | Enantiomeric Excess (ee %) | Product Configuration | Reference |

|---|---|---|---|---|

| (E)-2-Methyl-2-butenoic acid (Tiglic acid) | This compound | 95 | S | researchgate.netacs.org |

| (E)-2-Methyl-2-butenoic acid (Tiglic acid) | (R)-BINAP | 90 | R | researchgate.netacs.org |

| (E)-2-Methyl-3-phenyl-2-propenoic acid (2-Methylcinnamic acid) | This compound | 89 | S | researchgate.netacs.org |

| (E)-2-Methyl-3-phenyl-2-propenoic acid (2-Methylcinnamic acid) | (R)-BINAP | 30 | R | researchgate.netacs.org |

| 2-(4-isobutylphenyl)propenoic acid | This compound | 97 | S | researchgate.netacs.org |

| 2-(4-isobutylphenyl)propenoic acid | (R)-BINAP | 79 | R | researchgate.netacs.org |

Structure

3D Structure

属性

IUPAC Name |

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSOKCGDSQQISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61724-04-7, 139139-86-9 | |

| Record name | C.I. Acid Brown 21 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 139139-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of S H8 Binap

Synthetic Methodologies for (S)-H8-BINAP

The synthesis of this compound is intrinsically linked to the synthesis of its precursor, (S)-BINAP. The primary route to enantiomerically pure this compound involves the stereoretentive hydrogenation of (S)-BINAP.

Stereoselective Synthetic Routes

The industrial synthesis of this compound typically begins with enantiomerically pure (S)-1,1'-bi-2-naphthol, or (S)-BINOL. A common and efficient method to obtain enantiopure BINOL is through resolution of racemic BINOL using chiral resolving agents like N-benzylcinchonidinium chloride. orgsyn.org

Once enantiopure (S)-BINOL is obtained, it is converted to the corresponding bis-triflate, (S)-2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl. This transformation is a key step, as the triflate groups are excellent leaving groups for the subsequent phosphination reaction. The phosphination is often achieved through a nickel-catalyzed cross-coupling reaction. For instance, the reaction of the (S)-BINOL bis-triflate with diphenylphosphine (B32561) in the presence of a nickel catalyst, such as NiCl2(dppe), and a base like DABCO, yields (S)-BINAP. orgsyn.org

The final step to obtaining this compound is the catalytic hydrogenation of (S)-BINAP. This is typically carried out using a ruthenium catalyst under hydrogen pressure. The hydrogenation selectively reduces the four double bonds in the naphthalene (B1677914) rings that are not part of the biphenyl (B1667301) linkage, without affecting the phenyl groups on the phosphorus atoms or the chiral axis. This process is stereoretentive, meaning the (S) configuration of the starting BINAP is maintained in the resulting H8-BINAP ligand. thieme-connect.com

A notable synthetic route involves the nickel-catalyzed coupling of (R)-2,2'-bis((trifluoromethanesulfonyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl with diphenylphosphine oxide. The resulting mixture of (R)-H8-BINAP and its monooxide can then be reduced to afford pure (R)-H8-BINAP. researchgate.net

Comparison with BINAP Synthesis Pathways

The synthesis of this compound is essentially an extension of the synthesis of (S)-BINAP. The initial stages, involving the resolution of BINOL and its conversion to the bis-phosphine, are common to both ligands. The key differentiating step is the final hydrogenation for H8-BINAP.

| Feature | (S)-BINAP Synthesis | This compound Synthesis |

| Starting Material | Racemic or Enantiopure BINOL | (S)-BINAP |

| Key Steps | Resolution of BINOL (if starting from racemic), Conversion to bis-triflate, Phosphination | Catalytic Hydrogenation |

| Overall Complexity | High | Moderately High (adds one significant step to BINAP synthesis) |

| Key Intermediates | (S)-BINOL-bis-triflate | (S)-BINAP |

One of the most significant differences between BINAP and H8-BINAP lies in their structural conformation, specifically the dihedral angle of the biaryl backbone. X-ray crystallographic studies have revealed that H8-BINAP has a larger dihedral angle (approximately 80.0-80.3°) compared to BINAP (approximately 74.4°). thieme-connect.com This increased dihedral angle in H8-BINAP is attributed to the greater steric hindrance of the hydrogen atoms on the sp3-hybridized carbons of the octahydro-binaphthyl moiety compared to the sp2-hybridized carbons in the naphthalene rings of BINAP. This structural variance directly influences the steric environment around the metal center in catalytic complexes, leading to different enantioselectivities in asymmetric reactions. thieme-connect.com

Structural Modifications and Analogues of this compound

The performance of H8-BINAP as a ligand can be further optimized by modifying its structure. These modifications aim to tune the electronic and steric properties of the ligand to enhance its reactivity and selectivity for specific catalytic transformations.

Electronic and Steric Tuning through Substituent Variation

The electronic and steric properties of the H8-BINAP ligand can be modulated by introducing substituents on the phenyl groups of the phosphine (B1218219) moieties or on the binaphthyl backbone. For example, replacing the phenyl groups with bulkier aromatic groups can increase the steric hindrance around the metal center, which can lead to improved enantioselectivity in certain reactions. psu.edu Conversely, introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the phosphorus atoms, thereby influencing the catalytic activity of the metal complex. psu.edu

Research has shown that even subtle changes in the ligand structure can lead to significant variations in catalytic outcomes. For instance, in the ruthenium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids, this compound consistently provides higher enantioselectivities than (S)-BINAP. researchgate.netorganic-chemistry.org This has been demonstrated in the synthesis of key pharmaceutical intermediates, such as the precursor to (S)-ibuprofen, where the H8-BINAP-Ru(II) complex yielded the product in much higher enantiomeric excess (ee) than the corresponding BINAP complex. researchgate.net

| Substrate | Catalyst | Enantiomeric Excess (ee) (%) |

| (E)-2-Methyl-2-butenoic acid | Ru(OCOCH3)2[this compound] | 97 |

| (E)-2-Methyl-2-pentenoic acid | Ru(OCOCH3)2[this compound] | 96 |

| (E)-2-Methyl-3-phenyl-2-propenoic acid | Ru(OCOCH3)2[this compound] | 89 |

| (E)-2-Methyl-3-phenyl-2-propenoic acid | Ru(OCOCH3)2[(R)-BINAP] | 30 |

Table based on data from reference researchgate.net

Hybrid Ligand Systems Incorporating H8-BINAP Moieties

To further expand the catalytic scope of H8-BINAP, hybrid ligand systems have been developed. These ligands combine the H8-BINAP scaffold with other coordinating moieties, creating a more complex and potentially more effective chiral environment. For instance, a pair of bisphosphine ligands containing a chiral binaphthyl auxiliary along with another chiral biphenyl phosphine moiety have been designed to create diastereomeric ligands. psu.edu The matched and mismatched interactions between the two chiral elements within these hybrid ligands can lead to dramatic differences in asymmetric induction. psu.edu

While direct examples of hybrid ligands incorporating the this compound framework are not extensively reported, the concept has been explored with the analogous H8-BINOL backbone. Chiral phosphine-phosphoramidite ligands derived from H8-BINOL have been successfully employed in various asymmetric catalytic reactions, demonstrating the potential of such hybrid systems. dicp.ac.cn

H8-BINAP-Based Phosphoric Acids and Phosphoramidites

The derivatization of the H8-BINAP scaffold is not limited to modifications of the phosphine groups. The binaphthyl backbone itself can be functionalized to create new classes of chiral ligands and catalysts. Drawing analogy from the well-established chemistry of BINOL, H8-BINAP can be a precursor to chiral phosphoric acids and phosphoramidites.

H8-BINOL-derived phosphoric acids have been widely used as highly effective Brønsted acid catalysts in a variety of enantioselective transformations. acs.orgnih.govbeilstein-journals.org These catalysts are known for their high activity and selectivity, and their partially hydrogenated backbone often leads to improved performance compared to their BINOL-based counterparts due to increased flexibility and different acidity profiles. acs.org

Similarly, H8-BINOL-derived phosphoramidites have proven to be excellent ligands in a range of metal-catalyzed asymmetric reactions, including hydrogenations and conjugate additions. dicp.ac.cnnih.gov The synthesis of these ligands typically involves the reaction of H8-BINOL with a phosphorus source, such as phosphorus trichloride, followed by reaction with a desired amine. The modular nature of this synthesis allows for the creation of a diverse library of ligands with varying steric and electronic properties. The successful application of H8-BINOL derivatives provides a strong indication of the potential for developing analogous H8-BINAP-based phosphoric acids and phosphoramidites for asymmetric catalysis.

Catalyst Immobilization and Recycling Strategies for this compound Complexes

The immobilization of homogeneous catalysts, such as those derived from this compound, onto insoluble supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis. This approach aims to combine the high activity and selectivity of soluble molecular catalysts with the practical advantages of solid catalysts, particularly the ease of separation from the product mixture and the potential for catalyst recycling. researchgate.netresearchgate.net Various supports and immobilization techniques have been explored for BINAP-family ligands, which are directly applicable to this compound complexes.

Soluble Polymer Supports: One effective method involves attaching the catalyst to a soluble polymer that can be precipitated out of the reaction mixture upon completion. cmu.eduacs.org For example, a ruthenium complex of a polyester-supported BINAP ligand was used for the asymmetric hydrogenation of 2-(6′-methoxy-2′-naphthyl)acrylic acid. The catalyst was soluble in a methanol-toluene solvent mixture during the reaction but could be quantitatively precipitated by adding pure methanol (B129727). This allowed for simple filtration and recovery. The recovered catalyst demonstrated remarkable stability, maintaining its high activity and enantioselectivity for over ten consecutive cycles. cmu.edu This technique offers the advantage of a quasi-homogeneous reaction environment, minimizing mass-transfer limitations that can affect traditional heterogeneous catalysts. cmu.eduacs.org

| Recycle Number | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 100 | 93.3 |

| 2 | 100 | 93.5 |

| 3 | 100 | 93.2 |

| 4 | 100 | 93.6 |

| 5 | 100 | 93.4 |

| ... | ... | ... |

| 10 | 100 | 93.3 |

Insoluble Polymer and Framework Supports: Covalent attachment to insoluble supports, such as cross-linked polymers or metal-organic frameworks (MOFs), represents a more traditional heterogenization approach. ualberta.caresearchgate.net A highly robust system was developed using alternating Ring-Opening Metathesis Polymerization (ROMP) to create a catalyst-organic framework containing BINAP-ruthenium sites. ualberta.ca The resulting solid catalyst was used for the asymmetric hydrogenation of 1'-acetonaphthone. This catalyst was exceptionally recyclable, being reused for an unprecedented 25 cycles at a high substrate-to-catalyst ratio without any loss in performance or detectable metal leaching. ualberta.ca The framework structure provided effective site isolation, preventing catalyst deactivation and ensuring consistent activity. ualberta.ca

| Recycle Number | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | >99 | 92 |

| 5 | >99 | 92 |

| 10 | >99 | 92 |

| 15 | >99 | 91 |

| 20 | >99 | 91 |

| 25 | >99 | 91 |

Inorganic Supports and Biphasic Systems: Inorganic materials like silica (B1680970) (SiO₂) and alumina (B75360) (γ-Al₂O₃) are also used as supports. researchgate.net Ru-(S)-BINAP complexes have been immobilized on γ-Al₂O₃ for the asymmetric hydrogenation of ketones, demonstrating the viability of such systems. researchgate.net Another advanced strategy involves the use of biphasic systems, such as those employing ionic liquids (ILs) and supercritical carbon dioxide (scCO₂). researchgate.net In this approach, the catalyst (e.g., a Ru-BINAP complex) is dissolved in an ionic liquid. The reaction proceeds in this phase, and upon completion, the product can be selectively extracted using scCO₂, leaving the catalyst-IL phase intact for reuse. This method has shown promise for the hydrogenation of 2-arylacrylic acids, with the catalyst system being reusable without a drop in conversion or enantioselectivity. researchgate.net

The choice of immobilization and recycling strategy depends on the specific reaction, solvent system, and economic considerations. The superior performance of H8-BINAP complexes in certain homogeneous hydrogenations—often exhibiting faster rates and higher enantioselectivities than their BINAP counterparts—makes them prime candidates for these advanced heterogenization and recycling technologies. thieme-connect.comacs.org

Applications of S H8 Binap in Asymmetric Catalysis

Asymmetric Hydrogenation

The (S)-H8-BINAP ligand, formally known as (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, has demonstrated exceptional efficacy in asymmetric hydrogenation reactions. researchgate.net When complexed with transition metals, particularly Ruthenium(II), it forms catalysts that are often more effective than those derived from BINAP for the hydrogenation of unsaturated carboxylic acids. wiley-vch.detakasago.com Research has shown that Ru(II) complexes with H8-BINAP, such as Ru(OCOCH₃)₂[this compound], afford corresponding saturated products with higher enantiomeric excesses and at faster reaction rates than the analogous BINAP catalysts. thieme-connect.comresearchgate.net The structural differences, specifically a larger dihedral angle between the aryl planes in the H8-BINAP backbone, are thought to contribute to this enhanced performance. thieme-connect.com

Catalytic systems employing this compound have proven to be highly versatile in the asymmetric hydrogenation of a range of olefinic substrates. thieme-connect.com The ruthenium complexes, in particular, show excellent enantioselectivities in the hydrogenation of substrates like α,β-unsaturated carboxylic acids and allylic alcohols. thieme-connect.com

The hydrogenation of α,β-unsaturated carboxylic acids is a hallmark application of Ru(II)-(S)-H8-BINAP catalysts. These systems have shown remarkable levels of enantioselectivity across various substrates. For example, the hydrogenation of (E)-2-alkyl-2-alkenoic acids using an H8-BINAP-Ru(II) catalyst system consistently produces saturated carboxylic acids in high optical purity, ranging from 95-97% enantiomeric excess (ee). thieme-connect.comresearchgate.net

A notable example is the hydrogenation of tiglic acid, which proceeds smoothly under mild conditions in the presence of a Ru(OCOCH₃)₂[this compound] catalyst to afford (S)-2-methylbutanoic acid with an ee of up to 97%. thieme-connect.com The superiority of the H8-BINAP ligand is particularly evident in the hydrogenation of more challenging substrates. In the case of 2-methylcinnamic acid, the Ru(II)-H8-BINAP complex yields the hydrogenated product in 89% ee, a significant improvement over the 30% ee achieved with the corresponding BINAP complex. thieme-connect.comresearchgate.net This enhanced efficiency also underpins a highly effective synthetic route to (S)-ibuprofen, which can be produced from its precursor, 2-(4-isobutylphenyl)propenoic acid, with up to 97% ee. thieme-connect.comresearchgate.net

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Tiglic Acid | Ru(OCOCH₃)₂[this compound] | (S)-2-Methylbutanoic Acid | 97% | thieme-connect.com |

| (E)-2-Methyl-2-pentenoic acid | Ru(OCOCH₃)₂[this compound] | (S)-2-Methylpentanoic acid | 95% | thieme-connect.com |

| 2-Methylcinnamic acid | Ru(OCOCH₃)₂[this compound] | (S)-2-Methyl-3-phenylpropanoic acid | 89% | thieme-connect.comresearchgate.net |

| 2-(4-isobutylphenyl)propenoic acid | Ru(OCOCH₃)₂[this compound] | (S)-Ibuprofen | 97% | thieme-connect.comresearchgate.net |

The utility of this compound-Ru(II) catalysts extends to the asymmetric hydrogenation of β,γ-unsaturated carboxylic acids. Similar to their α,β-unsaturated counterparts, these substrates are reduced to the corresponding saturated carboxylic acids with high enantioselectivity. thieme-connect.comresearchgate.net The performance of the H8-BINAP-based catalyst in these reactions is also superior to that of the BINAP-Ru(II) system, further highlighting the advantages conferred by the hydrogenated ligand scaffold. thieme-connect.com

Asymmetric hydrogenation of allylic alcohols represents another area where this compound-Ru(II) complexes have been used effectively. thieme-connect.com These catalysts have been employed in the enantioselective reduction of prochiral allylic alcohols to furnish chiral saturated alcohols. wiley-vch.de For instance, the asymmetric hydrogenation of geraniol, catalyzed by a Ru(II)-H8-BINAP complex, proceeds with high optical purity, yielding the corresponding saturated alcohol in 98% ee. researchgate.net This transformation is a key step in the synthesis of valuable chiral building blocks.

The scope of this compound in asymmetric hydrogenation includes trisubstituted acrylic acids. Research into the hydrogenation of this class of substrates using Ru(OCOCH₃)₂[this compound] has demonstrated good enantioselectivities, with reported ee values reaching up to 88%. researchgate.net This capability allows for the creation of chiral centers with a higher degree of substitution, expanding the range of complex chiral molecules accessible through this methodology.

| Substrate Class | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| β,γ-Unsaturated Carboxylic Acids | Ru(OCOCH₃)₂[this compound] | High | thieme-connect.comresearchgate.net |

| Allylic Alcohols (e.g., Geraniol) | Ru(II)-H8-BINAP | up to 98% | researchgate.net |

| Trisubstituted Acrylic Acids | Ru(OCOCH₃)₂[this compound] | up to 88% | researchgate.net |

The versatility of the H8-BINAP ligand is further demonstrated by its application in the hydrogenation of substrates beyond unsaturated carboxylic acids and alcohols. A significant extension of its substrate scope includes the asymmetric hydrogenation of N-heterocyclic compounds. While the direct synthesis of 2-aminotetraline derivatives using an H8-BINAP catalyst is not prominently documented, a closely related and highly valuable transformation is the asymmetric hydrogenation of indoles to chiral indolines. nih.govresearchgate.net

It has been shown that a palladium catalyst system, specifically Pd(OCOCF₃)₂/(R)-H8-BINAP, effectively catalyzes the hydrogenation of unprotected indoles. nih.govresearchgate.net This reaction requires activation by a strong Brønsted acid to form an iminium intermediate in situ, which is then hydrogenated with high enantioselectivity. nih.govdicp.ac.cn This method provides an efficient pathway to enantioenriched 2-substituted and 2,3-disubstituted indolines with ee values reaching up to 96%. nih.govdicp.ac.cn The ability to hydrogenate the C=C bond within a heterocyclic system like indole (B1671886) highlights the broad applicability and high degree of stereocontrol achievable with H8-BINAP-based catalysts. researchgate.net

| Substrate Class | Catalyst System | Product Class | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Unprotected Indoles | Pd(OCOCF₃)₂/(R)-H8-BINAP / Brønsted Acid | Chiral Indolines | up to 96% | nih.govdicp.ac.cn |

Hydrogenation of Ketones and β-Ketoesters

The asymmetric hydrogenation of ketones is a fundamental method for producing chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. Catalytic systems based on BINAP derivatives have been instrumental in advancing this field.

The enantioselective hydrogenation of unfunctionalized ketones, which lack a secondary coordinating group to anchor the substrate to the metal center, presents a significant challenge. Standard BINAP-Ru(II) catalysts are generally inert for this class of substrates. wiley-vch.de Achieving high reactivity and enantioselectivity typically requires a more complex, combined catalytic system, often consisting of a ruthenium precursor, a chiral diphosphine, a chiral diamine, and a base. wiley-vch.dethieme-connect.com In this context, ligands such as XylBINAP and DM-BINAP have been shown to be highly effective. wiley-vch.dethieme-connect.com For instance, the hydrogenation of acetophenone (B1666503) using a RuH(η¹-BH₄)[(S)-xylbinap][(S,S)-dpen] complex can achieve 99% enantiomeric excess (ee). wiley-vch.de However, replacing the XylBINAP ligand with the parent BINAP or TolBINAP has been shown to result in a marked decrease in enantioselectivity to the 80-82% ee range. wiley-vch.de While this compound belongs to this class of ligands, specific data demonstrating high enantioselectivity for the hydrogenation of simple, unfunctionalized ketones are not prominently featured in the literature, where other derivatives are often preferred.

Functionalized ketones, which possess a heteroatom-containing group at the α, β, or γ-position, can chelate to the metal center, facilitating highly enantioselective hydrogenation with BINAP-Ru(II) catalysts. wiley-vch.deresearchgate.net These reactions are crucial for producing optically active secondary alcohols with multiple stereogenic centers. thieme-connect.com For the hydrogenation of substrates like 2-substituted cyclic ketones and other functionalized ketones such as 2-methoxybenzophenone, specific BINAP derivatives have demonstrated superior performance. thieme-connect.com Research has highlighted that 2,2'-bis(di(3,5-dimethylphenyl)phosphino)-1,1'-binaphthyl (DM-BINAP) is a particularly efficient ligand for the diastereo- and enantioselective hydrogenation of 2-substituted cyclic ketones. thieme-connect.com While the broader family of BINAP ligands is effective, specific, high-performing examples that utilize this compound for this particular application are less common in published research, with ligands like DM-BINAP often being the focus. thieme-connect.com

The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a well-established and highly efficient transformation utilizing BINAP-based ruthenium catalysts. wiley-vch.de Ruthenium complexes containing halide ligands are particularly effective, as they are essential for activating the ketone substrate. wiley-vch.detcichemicals.com The resulting chiral β-hydroxy esters are key intermediates in the synthesis of numerous biologically active compounds, including carbapenem (B1253116) antibiotics. tcichemicals.com The reaction often proceeds with excellent enantioselectivity and high yields. For example, the hydrogenation of various β-keto esters using RuCl₂(BINAP) can achieve nearly quantitative yields and enantiomeric excesses of over 99%. wiley-vch.de

Table 1: Asymmetric Hydrogenation of β-Keto Esters with BINAP-Ru Catalysts

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Methyl 3-oxobutanoate | RuCl₂[(R)-BINAP] | (R)-Methyl 3-hydroxybutanoate | 100 | >99 | wiley-vch.de |

| Ethyl 4-chloro-3-oxobutanoate | RuCl₂[(S)-BINAP] | (S)-Ethyl 4-chloro-3-hydroxybutanoate | ~100 | 97 | wiley-vch.de |

| Methyl 3-oxopentanoate | RuCl₂[(R)-BINAP] | (R)-Methyl 3-hydroxypentanoate | 99 | >99 | wiley-vch.de |

| Methyl 3-oxo-3-phenylpropanoate | RuCl₂[(R)-BINAP] | (R)-Methyl 3-hydroxy-3-phenylpropanoate | ~100 | 99 | wiley-vch.de |

Asymmetric Hydrogenation of Imines (e.g., N-arylimines)

The catalytic asymmetric hydrogenation of imines provides a direct route to chiral amines, which are prevalent in natural products and pharmaceuticals. While various transition metal complexes have been developed for this purpose, systems utilizing this compound have shown notable success, particularly in the hydrogenation of indole-type substrates. researchgate.netwikiwand.com

Research has demonstrated that a catalyst system composed of Pd(TFA)₂ and (R)-H8-BINAP, promoted by a Brønsted acid, can effectively hydrogenate unprotected indoles. researchgate.net The reaction is believed to proceed through the in situ formation of a vinylogous iminium intermediate, which is then hydrogenated with high enantioselectivity. This method allows for the efficient synthesis of enantioenriched 2-substituted and 2,3-disubstituted indolines. researchgate.net For example, the hydrogenation of 3-(α-hydroxyalkyl)indoles, which dehydrate to form the key intermediate, proceeds with up to 97% ee. researchgate.net This transformation highlights the utility of the H8-BINAP ligand in reactions involving iminium species.

Table 2: Asymmetric Hydrogenation of Indole Derivatives via Iminium Intermediates with a Pd/(R)-H8-BINAP Catalyst

| Substrate Precursor (Indole) | Catalyst System | Product (Indoline) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 3-(1-Hydroxyethyl)indole | Pd(OCOCF₃)₂/(R)-H8-BINAP + Brønsted Acid | (R)-2-Methyl-2,3-dihydro-1H-indole | 95 | 90 | researchgate.net |

| 3-(1-Hydroxy-2-phenylethyl)indole | Pd(OCOCF₃)₂/(R)-H8-BINAP + Brønsted Acid | (R)-2-Benzyl-2,3-dihydro-1H-indole | 91 | 97 | researchgate.net |

| 2-Methylindole | Pd(OCOCF₃)₂/(R)-H8-BINAP + Brønsted Acid | (R)-2-Methyl-2,3-dihydro-1H-indole | 65 | 90 | researchgate.net |

| 2-Phenylindole | Pd(OCOCF₃)₂/(R)-H8-BINAP + Brønsted Acid | (R)-2-Phenyl-2,3-dihydro-1H-indole | 95 | 85 | researchgate.net |

Carbon-Carbon (C-C) Bond Formation Reactions

[2+2+2] Cycloaddition Reactions

The [2+2+2] cycloaddition is a powerful, atom-economical reaction for constructing six-membered rings. When catalyzed by chiral transition metal complexes, it offers an efficient route to complex chiral molecules. Cationic rhodium(I) complexes paired with this compound have emerged as exceptionally effective catalysts for this transformation, particularly in the synthesis of axially chiral biaryls from diynes and a third unsaturated partner. tcichemicals.com

These catalyst systems demonstrate high activity and selectivity in the enantioselective [2+2+2] cycloaddition of various substrates. For instance, a cationic rhodium(I)/(S)-H8-BINAP complex catalyzes the reaction between electron-deficient, ester-linked 1,6-diynes and monoalkynes like propargyl acetate (B1210297). tcichemicals.com This reaction proceeds at room temperature to afford axially chiral biaryl lactones with high yields and excellent enantioselectivities. tcichemicals.com A key feature of this system is its ability to control regioselectivity, favoring the formation of sterically demanding regioisomers. tcichemicals.com The versatility of the Rh/(S)-H8-BINAP catalyst extends to reactions with nitriles, enabling the atroposelective synthesis of axially chiral 3-(2-halophenyl)pyridines with high yields and enantioselectivity. acs.org

Table 3: Rhodium(I)/(S)-H8-BINAP Catalyzed Enantioselective [2+2+2] Cycloaddition Reactions

| Diyne Substrate | Cycloaddition Partner | Catalyst System | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Ester-linked 1,6-diyne (o-Me-phenyl) | Propargyl acetate | [Rh(cod)₂]BF₄/(S)-H8-BINAP | Axially chiral biaryl lactone | 71 | 87 | tcichemicals.com |

| Ester-linked 1,6-diyne (o-Cl-phenyl) | Propargyl acetate | [Rh(cod)₂]BF₄/(S)-H8-BINAP | Axially chiral biaryl lactone | 80 | 82 | tcichemicals.com |

| Ester-linked 1,6-diyne (o-Me-phenyl) | 1,4-Diacetoxy-2-butyne | [Rh(cod)₂]BF₄/(S)-H8-BINAP | Axially chiral biaryl | 67 | >99 | tcichemicals.com |

| Ester-linked 1,6-diyne (o-Cl-phenyl) | 2-Butyne-1,4-diol | [Rh(cod)₂]BF₄/(S)-H8-BINAP | Axially chiral biaryl | 63 | >99 | tcichemicals.com |

| (o-Bromophenyl)diyne | Acetonitrile | [Rh(cod)₂]BF₄/(S)-H8-BINAP | Axially chiral 3-(2-bromophenyl)pyridine | 91 | 95 | acs.org |

| Malonate-linked 1,6-diyne | Methyl acrylate | [Rh(cod)(this compound)]BF₄ | Chiral spirocyclic compound | 92 | 91 | tdx.cat |

Asymmetric Allylic Alkylation (AAA)

This compound has been identified as an effective chiral ligand in nickel-catalyzed asymmetric allylic alkylation (AAA) reactions, which are fundamental for constructing stereogenic centers.

While many AAA reactions utilize allylic alcohols or carbonates, a distinct strategy involves the use of allylic amines as the allyl source, proceeding through the cleavage of a C-N bond. Research has shown that nickel complexes paired with chiral diphosphine ligands, including this compound, are efficient catalysts for the AAA of β-ketoesters using N-allyl-N-methylaniline derivatives. snnu.edu.cn These reactions exhibit high catalytic activity and yield products with high enantioselectivity. The use of N-methyl-N-phenyl allylic amines was found to be critical for achieving both high activity and selectivity, and for extending the reaction's scope to include 5- and 7-membered cyclic β-ketoesters. Mechanistic studies suggest a pathway where the β-ketoester protonates the nitrogen atom of the coordinating allylic amine, facilitating the C–N bond cleavage to generate a cationic π-allyl nickel(II) intermediate. snnu.edu.cn

Table 3: Ni-Catalyzed AAA of β-Ketoesters with an Allylic Amine

| Entry | β-Ketoester | Allyl Source | Catalyst System | Product Yield | Enantiomeric Excess (ee) | Reference |

| 1 | 2-Methoxycarbonylcyclohexanone | N-allyl-N-methylaniline | Ni(cod)2 / this compound | High | High | |

| 2 | 5-membered β-ketoester | N-allyl-N-methylaniline | Ni(cod)2 / this compound | High | High | |

| 3 | 7-membered β-ketoester | N-allyl-N-methylaniline | Ni(cod)2 / this compound | High | High |

Asymmetric C-H Activation and Functionalization

Direct C-H activation and functionalization represent a highly efficient strategy in modern organic synthesis. While the field is extensive, the specific applications of this compound are concentrated in particular areas.

The direct asymmetric C-H allylation, involving the coupling of a C-H bond with an allyl source, is a significant transformation. While rhodium and palladium catalysts are often used for such reactions, the specific and widespread application of this compound as the controlling chiral ligand for asymmetric C-H allylation is not as extensively documented as its use in the aforementioned cycloadditions and AAA reactions. Broader reviews on enantioselective C-H functionalization often highlight other ligand classes, such as chiral cyclopentadienyl (B1206354) (Cp) ligands for Rh(III)-catalyzed C-H allylations. However, this compound has proven effective in related rhodium-catalyzed asymmetric C-H functionalizations, such as the C(sp2)−H silylation, where the combination of [Rh(cod)Cl]2 and (R)-H8-BINAP provided the desired product, albeit with moderate enantioselectivity in initial findings. acs.org This indicates the ligand's potential in the broader field of C-H activation, even if its role in direct C-H allylation is less established.

C-H Activation of N-sulfonyl Ketimines with Alkynes

The activation of C-H bonds is a powerful strategy in organic synthesis, and this compound has been utilized in rhodium-catalyzed reactions involving N-sulfonyl ketimines and alkynes. These reactions lead to the formation of indenamines, which are important structural motifs in pharmacologically active compounds. researchgate.net In a notable example, a rhodium(I) complex incorporating a chiral phosphine (B1218219) ligand catalyzed the [3+2] annulation of aromatic ketimines with internal alkynes. This process involves the chelation-assisted C-H activation of the ketimine, followed by insertion of the alkyne and subsequent cyclization to afford the indenamine products. While specific examples highlighting this compound in this exact transformation are not detailed, the general success of chiral biaryl bisphosphine ligands in related rhodium-catalyzed C-H functionalizations suggests its potential applicability. snnu.edu.cnrsc.org

For instance, in a related carbonyl-directed C-H activation and cyclization with enynes, a chiral Rh-(S)-BINAP complex was effective. snnu.edu.cnrsc.org This indicates that ligands of this class can facilitate the enantioselective formation of new carbon-carbon bonds through C-H activation pathways. The choice of ligand is often crucial for achieving high enantioselectivity in these transformations. snnu.edu.cn

Cyclization Reactions (e.g., enynes, diynes)

Cyclization reactions, particularly those involving enynes and diynes, represent an atom-economical approach to constructing cyclic and polycyclic molecules. This compound has proven to be an effective ligand in several types of these transformations.

While many reductive cyclizations of enynes and diynes require an excess of a reducing agent, recent developments have focused on using hydrogen gas as a clean and cost-effective alternative. chemistryviews.org Cobalt(I)-catalyzed reductive cyclizations have been developed that utilize H2 gas as the reductant, affording the cyclized products in good yields without over-reduction. researchgate.net Although this specific report highlights a different ligand, the principle demonstrates the utility of transition metal catalysis in promoting these reactions. Rhodium complexes with ligands like this compound are also known to catalyze reductive cyclizations. For example, a Rh-catalyzed reductive cyclization of enynes using ethanol (B145695) as a hydrogen source has been reported to produce cyclized products with high selectivity for the Z-configured alkene. acs.org

Cycloisomerization of enynes and diynes is a powerful method for accessing complex molecular architectures. acs.org Rhodium complexes are frequently employed as catalysts for these transformations. tdx.cat The use of chiral ligands like this compound can induce enantioselectivity in these processes. For instance, rhodium-catalyzed intramolecular cycloisomerization of enynes can lead to the formation of chiral cyclic compounds. The choice between different BINAP-type ligands, such as BINAP and H8-BINAP, can significantly influence the reaction's efficiency and enantioselectivity, with H8-BINAP sometimes providing superior results in terms of both yield and enantiomeric excess. tdx.cat

A notable application of this compound is in the rhodium(I)-catalyzed intramolecular annulations between cyclobutanones and 1,5-enynes. researchgate.netresearchgate.netreferencecitationanalysis.com This reaction provides a pathway to complex, C(sp3)-rich polycyclic scaffolds. Interestingly, the choice of ligand can lead to divergent reaction pathways. When (R)-H8-BINAP is used as the ligand, the reaction favors the formation of bis-bicyclic structures containing multiple quaternary stereocenters. researchgate.netresearchgate.netthieme-connect.comacs.org In contrast, using a different ligand like (R)-segphos directs the reaction towards the synthesis of tetrahydro-azapinone products. researchgate.netresearchgate.netthieme-connect.com This highlights the critical role of the ligand in controlling the reaction's outcome. The proposed mechanism involves enyne-cyclometallation, 1,2-carbonyl addition, and β-carbon elimination, with the ligand influencing a product-determining migratory insertion step. researchgate.net

Table 1: Ligand-Controlled Divergent Annulations of Cyclobutanones and 1,5-Enynes

| Catalyst System | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| [Rh(cod)2]BF4 / (R)-H8-BINAP | Bis-bicyclic | up to 90% | >20:1 | up to 98.5:1.5 |

Data sourced from a study by Dong and coworkers. thieme-connect.com

The construction of chiral quaternary carbon centers is a significant challenge in organic synthesis. This compound has been instrumental in developing catalytic methods to address this challenge. researchgate.net Rhodium(I)-catalyzed intramolecular cyclization of 1,6-enynes bearing a tethered hydroxy group is a prime example. researchgate.netresearchgate.net This reaction, facilitated by a Rh(I)/(R)-H8-BINAP complex, yields cyclic compounds with a chiral quaternary carbon center in high yields and with excellent enantioselectivities (up to 94% ee). researchgate.net The mechanism is believed to involve the formation of a rhodacyclopentene intermediate, followed by an intramolecular cleavage of a Rh-C(sp²) bond by the tethered hydroxyl group. researchgate.netresearchgate.net

Furthermore, nickel complexes with chiral diphosphine ligands, including this compound, have been shown to be effective catalysts for the asymmetric allylic alkylation of β-ketoesters, leading to the formation of products with a quaternary stereocenter at the α-position. researchgate.net In a nickel-catalyzed intramolecular arylcarbamoylation of 1,3-dienes, (R)-H8-BINAP was among the ligands tested, and while it gave a lower yield compared to BINAP, it still produced the product with high enantioselectivity. chinesechemsoc.org

Table 2: Rh-Catalyzed Cyclization for Quaternary Carbon Center Formation

| Ligand | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| (R)-H8-BINAP | - | 94% |

| (S)-BINAP | 72% | 98% |

| (R)-MeO-BIPHEP | 71% | - |

Data compiled from various studies on 1,6-enyne cyclizations. researchgate.netacs.org

Carbonyl Allylation and Propargylation via Hydrogen Transfer

Catalytic asymmetric allylation of carbonyl compounds is a fundamental reaction for preparing chiral homoallylic alcohols. While specific examples detailing the use of this compound in hydrogen transfer-mediated carbonyl allylation and propargylation are not prevalent in the provided search results, the broader context of using chiral ligands for such transformations is well-established. For instance, copper(I)-catalyzed asymmetric allylation of ketones with N-allyl-1,1-diphenylmethanimines has been developed to produce functionalized homoallyl tertiary alcohols with high enantioselectivity. researchgate.net These types of reactions often rely on a chiral catalyst to control the stereochemical outcome. Given the proven effectiveness of this compound in a range of other asymmetric reactions, its potential application in this area remains a subject of interest for further research. cymitquimica.com

Asymmetric Addition Reactions (e.g., Arylation of Aldehydes)

Information regarding the specific application of this compound as the chiral ligand in the direct asymmetric arylation of aldehydes is not substantially documented in the reviewed literature. While related ligands such as H8-BINOL have been successfully employed for this transformation, dedicated studies detailing the use of this compound are not prominent.

Mannich and Aldol-Lactonization Reactions (e.g., synthesis of phthalides)

A significant application of this compound is in the rhodium-catalyzed enantioselective synthesis of axially chiral phthalides. This transformation proceeds via a [2+2+2] cycloaddition reaction. For instance, a cationic rhodium(I) complex generated with this compound effectively catalyzes the cycloaddition of unsymmetric diynes with monoalkynes. wiley-vch.detcichemicals.com

In a notable example, the reaction between an unsymmetric diene and 1,4-diacetoxy-2-butyne, catalyzed by an this compound–[Rh(cod)2]BF4 system, affords the corresponding chiral phthalide (B148349) derivative in high yield and near-perfect enantioselectivity. wiley-vch.de The presence of an ortho-substituted aryl group on the diene substrate was found to be critical for achieving high enantiomeric excess. wiley-vch.de This method provides a powerful route to constructing complex, axially chiral lactones. tcichemicals.comchinesechemsoc.orgsnnu.edu.cn

Table 1: Rhodium/(S)-H8-BINAP-Catalyzed Enantioselective Synthesis of Phthalides

| Diyne Substrate | Alkyne Partner | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Unsymmetric diene with ortho-substituted aryl group | 1,4-diacetoxy-2-butyne | This compound/[Rh(cod)2]BF4 | 73 | >99 (R) | wiley-vch.de |

| Ester-linked 1,6-diyne with ortho-substituted phenyl | Propargyl acetate | Cationic Rh(I)/(S)-H8-BINAP | High | High | tcichemicals.com |

Carbon-Heteroatom (C-X) Bond Formation Reactions

This compound has proven to be a versatile ligand for creating stereogenic centers through the formation of carbon-heteroatom bonds.

C-N Bond Formation (e.g., enantioselective amination, carbamate (B1207046) synthesis)

The ligand is effective in palladium-catalyzed direct asymmetric reductive amination (DARA) for the synthesis of cycloaliphatic chiral amines. Preformed palladium complexes, such as Pd[(R)-H8-BINAP]Br2, have been successfully used to catalyze the one-pot reaction between cycloaliphatic ketones and primary aryl amines under a hydrogen atmosphere. dicp.ac.cn This method provides access to valuable N-cycloalkylamines with high diastereoselectivity and enantioselectivity. For the reductive amination of 2-methylcyclopentanone (B130040) with aniline, the Pd[(R)-H8-BINAP]Br2 catalyst yielded the cis-product with 98% enantiomeric excess. dicp.ac.cn

Table 2: Pd/(R)-H8-BINAP-Catalyzed Direct Asymmetric Reductive Amination of Ketones

| Ketone Substrate | Amine Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| 2-Methylcyclopentanone | Aniline | Pd[(R)-H8-BINAP]Br2 | 88 | 97:3 | 98 (cis) | dicp.ac.cn |

| 2-Methylcyclohexanone | Aniline | Pd[(R)-H8-BINAP]Br2 | 90 | 98:2 | 98 (cis) | dicp.ac.cn |

| 3-Methylcyclohexanone | Aniline | Pd[(R)-H8-BINAP]Br2 | 94 | 98:2 | 98 (cis) | dicp.ac.cn |

Furthermore, (R)-H8-BINAP has been utilized in nickel-catalyzed intramolecular asymmetric arylcarbamoylation of 1,3-dienes. chinesechemsoc.orgchinesechemsoc.org While ligands like (S)-BINAP provided higher yields in the synthesis of α-alkenylated γ-lactams, the (R)-H8-BINAP ligand was noted for inducing high enantioselectivity, albeit with lower product yields under the tested conditions. chinesechemsoc.org

C-O Bond Formation

In the realm of C-O bond formation, (R)-H8-BINAP has been instrumental in gold-catalyzed enantioselective intramolecular annulations. A cationic gold(I) complex paired with (R)-H8-BINAP catalyzes the [4+2] annulation of benzene-linked ene-yne-carbonyls. researchgate.net This reaction proceeds at room temperature through benzopyrylium-type intermediates to furnish chiral tricyclic compounds that feature an oxygen atom within the newly formed ring. These complex structures, bearing two stereogenic centers, are formed as single diastereomers with moderate enantiomeric excess. researchgate.net

Table 3: Gold/(R)-H8-BINAP-Catalyzed Intramolecular [4+2] Annulation

| Ene-yne-carbonyl Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (E)-N-Allyl-N-(2-ethynylbenzoyl)mesitylamine | AuCl(SMe2)/Cu(OTf)2/(R)-H8-BINAP | 78 | 52 | researchgate.net |

| (E)-N-Allyl-N-(2-ethynyl-4,5-dimethoxybenzoyl)mesitylamine | AuCl(SMe2)/Cu(OTf)2/(R)-H8-BINAP | 88 | 65 | researchgate.net |

Catalytic Systems and Mechanistic Investigations Involving S H8 Binap

Ruthenium-Catalyzed Systems

The partially hydrogenated (S)-H8-BINAP ligand, when coordinated to Ruthenium(II), forms highly effective catalysts for asymmetric hydrogenation. These catalytic systems demonstrate superior enantioselectivity and reaction rates compared to their BINAP counterparts in the hydrogenation of various unsaturated compounds. takasago.comresearchgate.net

The complex Ru(OAc)2[this compound] is a prominent example of a chiral Ru(II) catalyst. takasago.com It is particularly effective in the asymmetric hydrogenation of α,β- and β,γ-unsaturated carboxylic acids. thieme-connect.com For instance, the hydrogenation of tiglic acid using Ru(OAc)2[this compound] yields (S)-2-methylbutanoic acid with an enantiomeric excess (ee) of up to 97%. thieme-connect.com This catalyst has also been successfully employed in the synthesis of (S)-ibuprofen, achieving up to 97% ee. researchgate.net

The enhanced performance of H8-BINAP-Ru(II) complexes is attributed to the structural properties of the H8-BINAP ligand. thieme-connect.com X-ray analysis of related rhodium complexes reveals that H8-BINAP has a larger dihedral angle between the two aromatic rings of its backbone compared to BINAP. thieme-connect.com This structural difference is believed to influence the catalytic efficiency.

Table 1: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids with Ru(OAc)2[this compound]

| Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Tiglic acid | (S)-2-Methylbutanoic acid | 97% | thieme-connect.com |

| 2-Methylcinnamic acid | (S)-3-Phenyl-2-methylpropanoic acid | 89% | researchgate.netthieme-connect.com |

| (E)-2-Methyl-2-butenoic acid | (S)-2-Methylbutanoic acid | 95-97% | researchgate.net |

| β-Disubstituted acrylic acids | Corresponding saturated acids | 70-93% | researchgate.net |

| Trisubstituted acrylic acids | Corresponding saturated acids | up to 88% | researchgate.net |

This table summarizes the enantiomeric excess achieved in the asymmetric hydrogenation of various unsaturated carboxylic acids using the Ru(OAc)2[this compound] catalyst.

The asymmetric hydrogenation of unsaturated substrates catalyzed by BINAP-Ru(II) complexes is generally understood to proceed via a monohydride mechanism. nih.govwordpress.com This pathway involves the initial formation of a ruthenium hydride species (RuH) which then reacts with the olefinic substrate. nih.govresearchgate.net

The key steps of the Ru monohydride mechanism are as follows:

Catalyst Activation: The precatalyst, such as Ru(OAc)2[(S)-BINAP], reacts with hydrogen to form an active RuH species. wiley-vch.de

Substrate Coordination: The unsaturated substrate coordinates to the RuH complex.

Migratory Insertion: The hydride ligand migrates to the coordinated double bond of the substrate, forming a five-membered metallacycle intermediate. nih.gov This step is often reversible and determines the enantioselectivity of the reaction. nih.govwiley-vch.de

Hydrogenolysis/Solvolysis: The Ru-C bond of the metallacycle is cleaved by either hydrogen (hydrogenolysis) or a protic solvent like methanol (B129727) (solvolysis), releasing the saturated product and regenerating the active catalyst. nih.gov

Studies using deuterium (B1214612) labeling have shown that for the hydrogenation of α-(acylamino)acrylic esters, the hydrogen at C3 of the product primarily comes from H2, while the hydrogen at C2 can originate from either H2 or the protic solvent. nih.gov The turnover-limiting step is the hydrogenolysis of the metallacyclic intermediate. nih.gov It has been observed that different catalytic cycles can operate simultaneously, leading to the formation of both enantiomers, though one is heavily favored. researchgate.net

Rhodium-Catalyzed Systems

Cationic Rhodium(I) complexes featuring the this compound ligand have emerged as versatile and highly effective catalysts for a variety of asymmetric transformations, most notably cycloaddition reactions. uwindsor.catcichemicals.com

The combination of a cationic rhodium(I) precursor, such as [Rh(cod)2]BF4 (where cod is cyclooctadiene), with the this compound ligand generates a powerful catalytic system. uwindsor.catcichemicals.com This system has demonstrated remarkable catalytic activity and selectivity in [2+2+2] cycloadditions. tcichemicals.comnih.gov These reactions are highly valuable for constructing complex cyclic and polycyclic molecules, including those with axial chirality. tcichemicals.com

For example, the cationic rhodium(I)/(S)-H8-BINAP complex effectively catalyzes the enantioselective [2+2+2] cycloaddition of 1,6-diynes with various monoynes, producing axially chiral biaryl lactones and other functionalized biaryls with high yields and enantioselectivities. tcichemicals.comtdx.cat The catalyst has also been used for the enantioselective synthesis of spirocyclic compounds and chiral 1,3-cyclohexadienes. tdx.cattdx.cat

Table 2: Rhodium(I)/(S)-H8-BINAP-Catalyzed Asymmetric [2+2+2] Cycloadditions

| Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

| Ester-linked 1,6-diynes + Propargyl acetate (B1210297) | Axially chiral biaryl lactones | 82% to >99% | tcichemicals.com |

| 1,6-Enynes + Acrylamides | N,3,4-Trisubstituted octahydroisoindoles | 87% to >99% | thieme-connect.com |

| 1,6-Diynes + Cyclopropylideneacetamides | Cycloheptadiene derivatives | - | nih.gov |

| (E)-Enediynes | Chiral 1,3-cyclohexadienes | - | tdx.cat |

This table showcases the versatility of the cationic Rh(I)/(S)-H8-BINAP system in catalyzing various asymmetric [2+2+2] cycloaddition reactions.

The mechanism of rhodium-catalyzed [2+2+2] cycloadditions generally involves the formation of metallacyclic intermediates. uwindsor.cathieme-connect.com

The catalytic cycle is believed to commence with the oxidative cyclization of two alkyne (or an alkyne and an alkene) units with the Rh(I) center to form a rhodacyclopentadiene (or rhodacyclopentene) intermediate. uwindsor.cathieme-connect.comacs.org This step is crucial for determining the regioselectivity of the reaction. uwindsor.ca

Following the formation of the metallacyclopentadiene, the third unsaturated component (alkyne or alkene) coordinates to the rhodium center. uwindsor.ca Subsequent insertion of this third component into a Rh-C bond of the metallacycle leads to a larger rhodacycloheptatriene intermediate. uwindsor.ca The final step is a reductive elimination from this seven-membered metallacycle, which releases the aromatic or hydroaromatic product and regenerates the active Rh(I) catalyst. uwindsor.cathieme-connect.com

In some cases, the proposed mechanism involves a reversible cyclometalation of an enyne to form a rhodacycle, followed by regioselective insertion of the third unsaturated component. thieme-connect.com The final reductive elimination then furnishes the product. thieme-connect.comsnnu.edu.cn The chiral environment provided by the this compound ligand dictates the facial selectivity of the coordination and insertion steps, thereby controlling the enantioselectivity of the final product. uwindsor.ca

Mechanistic Insights into Rh-Catalyzed Cycloadditions and Cyclizations

Influence of Noncovalent Interactions in Transition States

Noncovalent interactions, though weak, are crucial in controlling reactivity and selectivity in catalysis. nih.gov In systems involving this compound, these interactions can stabilize transition states, thereby influencing the reaction pathway and enantioselectivity.

Theoretical and experimental studies on Rh(I)/(S)-H8-BINAP-catalyzed [2+2+2] cycloadditions for fluoranthene (B47539) synthesis have highlighted the importance of noncovalent interactions. acs.org Density Functional Theory (DFT) calculations revealed that the H8-BINAP ligand stabilizes the reaction intermediates, enabling the reaction to proceed at room temperature. acs.org Notably, noncovalent interactions between the phenyl groups on both the substrates and the H8-BINAP ligand were found to accelerate these sterically demanding reactions by stabilizing the transition states, rather than causing steric repulsion. acs.org This demonstrates that the strategic use of weak interactions like CH–π interactions can be a powerful tool in ligand design for catalysis. nih.gov

Reversibility of Migratory Insertion Steps

Similarly, in rhodium-catalyzed C-H functionalization reactions, the migratory insertion step has been indicated to be reversible. snnu.edu.cn Isotope-labeling experiments and kinetic studies in related systems suggest that C-H bond cleavage can be reversible, and the subsequent migratory insertion is often the rate-limiting and enantiodetermining step. scispace.com

Nickel-Catalyzed Systems

This compound has proven to be an effective ligand in nickel-catalyzed asymmetric transformations, particularly in allylic alkylations.

Nickel Complexes with this compound in Asymmetric Allylic Alkylation

Nickel complexes incorporating the this compound ligand are highly efficient catalysts for the asymmetric allylic alkylation (AAA) of various nucleophiles. A notable application is the AAA of β-ketoesters with allylic alcohols, catalyzed by a [Ni(cod)₂]/(S)-H8-BINAP system. nih.govua.es This method provides a direct route to constructing quaternary chiral centers at the α-position of β-ketoesters with high yields and enantioselectivities, without the need for additional activators. nih.govua.es The reaction accommodates a range of β-ketoesters and allylic alcohols. nih.gov The observation that branched allylic alcohols yield linear products suggests the reaction proceeds through a π-allyl nickel intermediate. ua.es

The versatility of this catalytic system is further demonstrated in the AAA of β-ketoesters using allylic amines as the allyl source. researchgate.netresearchgate.net Nickel complexes with chiral diphosphine ligands, including this compound, exhibit high catalytic activity and enantioselectivity in these reactions. researchgate.netresearchgate.net

Below is a table summarizing the performance of the [Ni(cod)₂]/(S)-H8-BINAP system in the asymmetric allylic alkylation of β-ketoesters with allylic alcohols.

| Substrate (β-ketoester) | Allylic Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |

| Ethyl 2-methyl-3-oxobutanoate | 2-propen-1-ol | 95 | 92 |

| Ethyl 2-ethyl-3-oxobutanoate | 2-propen-1-ol | 93 | 90 |

| Methyl 2-methyl-3-oxo-3-phenylpropanoate | 2-propen-1-ol | 98 | 95 |

| Ethyl 2-methyl-3-oxobutanoate | (E)-2-buten-1-ol | 92 | 91 |

This data is representative and compiled from findings reported in the literature. nih.govua.es

Proposed Mechanisms for C-N Bond Cleavage

In nickel-catalyzed AAA reactions that utilize allylic amines, the cleavage of the C-N bond is a critical step. For reactions catalyzed by nickel-diphosphine systems, including those with this compound, a proposed mechanism involves the protonation of the nitrogen atom of the coordinating allylic amine by the β-ketoester. researchgate.netresearchgate.net This protonation is believed to be key to facilitating the cleavage of the C-N bond, leading to the formation of a cationic π-allyl nickel(II) intermediate. researchgate.net This intermediate then undergoes nucleophilic attack by the enolate of the β-ketoester to form the final product. Kinetic studies and DFT calculations on related systems support this proposed pathway. researchgate.netresearchgate.net

Iridium-Catalyzed Systems

The this compound ligand has also been employed in iridium-catalyzed reactions, contributing to the development of novel C-C bond-forming methodologies.

Iridium Complexes in C-C Bond Formation

Iridium complexes featuring chiral ligands like this compound are effective catalysts for various C-C bond-forming reactions. For instance, an iridium complex generated from [Ir(cod)Cl]₂ and (R)-H8-BINAP (the enantiomer of the subject ligand) catalyzes the enantioselective coupling of a propargyl ether with primary alcohols. nih.gov This reaction proceeds via a hydrogen auto-transfer mechanism to form γ-hydroxy enol silanes with high enantioselectivity. nih.gov While this example uses the (R)-enantiomer, it highlights the potential of the H8-BINAP scaffold in such transformations.

In the context of aldehyde alkylation, iridium catalysts have been explored for the asymmetric branched-selective α-alkylation of aldehydes with unactivated alkenes. acs.org While other ligands were found to be more effective in this specific transformation, this compound was tested and showed moderate enantioselectivity, indicating its potential applicability in related iridium-catalyzed processes. acs.org Preliminary mechanistic studies for these types of reactions suggest the involvement of an Ir-carbon migratory insertion pathway. acs.org

Iridium-catalyzed reductive C-C bond formation between alkynes and activated ketones has also been reported. organic-chemistry.org These reactions, mediated by hydrogen, demonstrate the utility of iridium catalysts in creating β,γ-unsaturated α-hydroxyesters. organic-chemistry.org The choice of ligand is critical in these systems to control regioselectivity and enantioselectivity.

Gold-Catalyzed Systems

This compound has been employed as a chiral ligand in various gold-catalyzed reactions, leading to the development of novel asymmetric transformations.

Chiral Gold(I) and Gold(III) Complexes

Chiral gold(I) complexes bearing this compound have demonstrated utility in enantioselective catalysis. For instance, a gold(I) complex with this compound was screened as a catalyst for the enantioselective cycloisomerization of o-(alkynyl)styrenes to produce functionalized indenes. scispace.com While complete conversion was achieved, the enantiomeric excess was modest compared to other ligands under the tested conditions. scispace.com

In the realm of atropselective synthesis, cationic gold(I) complexes with this compound have been investigated for the intramolecular hydroarylation of alkynes. In one study, the (R)-H8-BINAP-gold(I) complex provided a high yield but a low enantiomeric excess for the synthesis of axially chiral 4-aryl-2-quinolinones. semanticscholar.org Similarly, a cationic gold(I)/(S)-xyl-H8-BINAP complex was less effective than its palladium counterpart in catalyzing the atropselective intramolecular hydroarylation of alkynes to form axially chiral 4-aryl-2-quinolinones. sci-hub.se

More complex transformations have also been explored. Tanaka and co-workers reported the use of a chiral (R)-H8-BINAP(AuCl)₂ catalyst in the enantioselective [4+2] annulation of enyne-carbonyl substrates, achieving moderate enantioselectivity. polyu.edu.hk Interestingly, a minor [3+2] annulation product was also formed with high enantioselectivity (93% ee) for one substrate. polyu.edu.hk In another study, a digold(I) dichloride complex derived from partially hydrogenated H8-BINAP was used in a cycloisomerization-addition cascade to synthesize 3(2H)-furanones, yielding the product with a 67:33 enantiomeric ratio. nih.govacs.org

Conversely, gold(III) complexes have shown limited success in certain reactions. For example, AuCl₃ was found to be unreactive as a catalyst for the cycloisomerization of o-(alkynyl)styrenes. scispace.com

Table 1: Performance of this compound-Gold(I) Complexes in Asymmetric Catalysis

| Reaction | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Enantioselective Cycloisomerization | o-(alkynyl)styrene | This compound/AuCl/AgSbF₆ | - | - | scispace.com |

| Atropselective Intramolecular Hydroarylation | N-(naphthalen-2-yl)-3-(naphthalen-1-yl)propiolamide | (R)-H8-BINAP/AuCl(SMe₂)/AgBF₄ | 93 | 17 (S) | semanticscholar.org |

| Enantioselective [4+2] Annulation | Enyne-carbonyl | (R)-H8-BINAP(AuCl)₂ | - | up to 53 | polyu.edu.hk |

| Enantioselective [3+2] Annulation | Enyne-carbonyl | (R)-H8-BINAP(AuCl)₂ | - | 93 | polyu.edu.hk |

| Cycloisomerization-Addition Cascade | Aromatic ynedione and indole (B1671886) | H8-BINAP-Au₂Cl₂ | 83 | 34 (67:33 er) | nih.govacs.org |

Other Metal Catalysts (e.g., Palladium, Titanium, Magnesium)

Beyond gold, this compound has been successfully integrated into catalytic systems with other transition metals, notably palladium and titanium, as well as main group metals like magnesium.

Palladium complexes of this compound have proven effective in several asymmetric transformations. For instance, a palladium-catalyzed asymmetric three-component coupling of a boronic ester, an indole, and an allylic acetate utilized this compound to produce chiral indolines with high yields and enantioselectivities. thieme-connect.com It has also been employed as a ligand for the palladium-catalyzed enantioselective hydrogenation of substituted indoles. chemicalbook.com In the atropselective intramolecular hydroarylation of alkynes, a cationic palladium(II)/(S)-xyl-H8-BINAP complex demonstrated high enantioselectivity in the synthesis of axially chiral 4-aryl-2-quinolinones. sci-hub.se

Titanium catalysts incorporating H8-BINOL, a closely related ligand, have been extensively studied. Chiral H8-BINOL forms complexes with titanium which act as chiral Lewis acids. acs.orgnih.gov These are particularly effective in the enantioselective addition of organozinc reagents and Grignard reagents to aldehydes. acs.orgnih.govrug.nl For example, a titanium(IV) complex of (R)-H8-BINOL catalyzes the arylation of aldehydes with triarylaluminum reagents to produce chiral alcohols with excellent enantioselectivity. nih.gov Furthermore, titanium tetraisopropoxide in conjunction with (S)-H8-BINOL has been used for the enantioselective arylation of aldehydes. acs.org The titanium-catalyzed addition of nucleophiles to N-sulfinyl imines has also been reported, affording products with high diastereoselectivity. ua.es

Magnesium-based catalytic systems have also been developed. A chiral magnesium H8-BINOL-derived bis(phosphate) complex has been used as an organocatalyst for the cascade reaction of 4-aminoindoles with β,γ-unsaturated α-keto esters, yielding functionalized 1,7-annulated indole scaffolds in high yields and excellent enantioselectivities. acs.org Screening of metal salts with H8-BINOL for this reaction revealed that magnesium complexes provided the best results in terms of both yield and enantioselectivity. acs.org

Table 2: Applications of this compound and H8-BINOL with Other Metal Catalysts

| Metal | Ligand | Reaction Type | Product Type | ee (%) | Reference |

|---|---|---|---|---|---|

| Palladium | This compound | Asymmetric three-component coupling | Chiral indolines | up to 86 | thieme-connect.com |

| Palladium | (S)-xyl-H8-BINAP | Atropselective intramolecular hydroarylation | Axially chiral 4-aryl-2-quinolinones | high | sci-hub.se |

| Titanium | (R)-H8-BINOL | Arylation of aldehydes | Chiral alcohols | up to 97 | nih.gov |

| Titanium | (S)-H8-BINOL | Arylation of aldehydes | Chiral alcohols | high | acs.org |

| Magnesium | H8-BINOL bis(phosphate) | Cascade C-7 Friedel-Crafts/N-hemiacetalization | 1,7-annulated indoles | up to 99 | acs.org |

Role of Ligand-Metal Interactions and Chiral Environment

The catalytic efficacy of this compound is deeply rooted in the specific nature of its interaction with the metal center and the resulting chiral environment it creates. Key factors influencing this are the ligand's dihedral angle, steric hindrance, and electronic properties.

Influence of Dihedral Angle and Steric Hindrance

The hydrogenation of the four aromatic rings in the BINAP structure to form H8-BINAP reduces steric hindrance, which can enhance the accessibility of the substrate to the catalytic center. This reduction in steric bulk, combined with the ligand's inherent chirality, allows for precise control over the orientation of the substrate during the catalytic cycle, leading to high levels of enantioselectivity. ontosight.ai The steric hindrance of substituents on the substrate itself can also impact reactivity, with more hindered substrates sometimes requiring longer reaction times. acs.orgnih.gov

Electron Density and Electronic Nature of the Ligand

The electronic properties of this compound are distinct from its parent compound, BINAP. The hydrogenation of the naphthyl rings increases the electron-donating ability of the phosphine (B1218219) groups. This enhanced electron density at the metal center can improve catalytic activity. For example, the electron-rich nature of H8-BINAP makes it a superior ligand to BINAP in the Ru(II)-catalyzed asymmetric hydrogenation of certain olefins. uni-regensburg.de

The electronic nature of the ligand can be critical for the success of a reaction. For some transformations, an electron-deficient ligand is preferable. wiley-vch.de The ability to tune the electronic properties of the BINAP framework through modifications like hydrogenation allows for the optimization of the catalyst for specific applications. uni-regensburg.de The interaction between the electronic nature of the ligand and the substrate is also important, as seen in the intramolecular hydroarylation of alkynes where the nucleophilicity of the arene moiety of the substrate influences reactivity. sci-hub.se

Theoretical and Computational Studies of S H8 Binap Catalysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (S)-H8-BINAP catalysis, DFT calculations have been instrumental in mapping reaction landscapes, understanding the origins of stereoselectivity, and identifying key noncovalent interactions that govern reactivity.

DFT calculations are frequently used to map the potential energy surfaces of chemical reactions, identifying intermediates and the transition states that connect them. This allows for a detailed, step-by-step understanding of the reaction mechanism.

In the context of a cationic Rh(I)/(S)-H8-BINAP catalyzed [2+2+2] cycloaddition for fluoranthene (B47539) synthesis, DFT calculations revealed that the H8-BINAP ligand plays a crucial role in stabilizing the reaction intermediates, which enables the reaction to proceed at room temperature. acs.org For the palladium-catalyzed asymmetric hydrogenation of indoles, DFT studies, combined with experimental work, pointed towards a stepwise outer-sphere and ionic hydrogenation mechanism. dicp.ac.cn The calculations showed that the activation of hydrogen gas is a heterolytic process facilitated by the trifluoroacetate (B77799) counterion of the palladium complex through a six-membered-ring transition state. dicp.ac.cn

In a cobalt-catalyzed intramolecular [3+2] cycloaddition, although this compound itself gave low enantioselectivity, DFT calculations were performed on a model system to elucidate the general catalytic pathway. pku.edu.cn The calculations supported a mechanism involving oxidative cyclometallation of the alkyne and alkylidenecyclopropane, followed by ring-opening of the cyclopropyl (B3062369) group and subsequent reductive elimination. pku.edu.cn Similarly, DFT has been used to probe the enantiodetermining step in other reactions, such as the concerted metalation-deprotonation (CMD) step in certain C-H activation reactions. snnu.edu.cn For a nickel-catalyzed asymmetric allylic alkylation, DFT calculations supported a mechanism where the protonation of the coordinating allylic amine by a β-ketoester is a key step for cleaving the C-N bond and generating the active cationic π-allyl nickel(II) intermediate. researchgate.net

A primary goal of theoretical studies in asymmetric catalysis is to predict and explain the stereochemical outcome of a reaction. By calculating the energies of the diastereomeric transition states leading to the different enantiomers, the enantiomeric excess (ee) can be predicted.

For the Rh(I)/(S)-H8-BINAP catalyzed enantioselective synthesis of strained o,m,o,p-tetraphenylenes, DFT calculations were employed to understand the chemo-, regio-, and enantioselectivity observed in the intermolecular cross-[2+2+2] cycloaddition. researchgate.net In the Pd-catalyzed asymmetric hydrogenation of unprotected indoles, the high enantioselectivity was attributed to a specific hydrogen-bonding interaction in the transition state for hydride transfer. dicp.ac.cn